molecular formula C24H40O5 B056353 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid CAS No. 105227-32-5

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

Cat. No.: B056353
CAS No.: 105227-32-5
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-KRHHAYMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid : 71883-64-2 Molecular Formula: C24H40O5 Molecular Weight: 408.6 g/mol IUPAC Name: (4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid this compound, also known as lagocholic acid, is a unique bile acid derivative characterized by its specific hydroxylation pattern at the 3α, 7α, and 12β positions of the cholane backbone. This 12β stereochemical configuration distinguishes it from the more common primary bile acids and makes it a critical compound for investigating structure-activity relationships in bile acid biology. This compound is of significant value in metabolic and transporter studies. Research into the human Apical Sodium-dependent Bile Acid Transporter (hASBT) has revealed that the stereochemistry of hydroxyl groups is crucial for binding and translocation. The unique configuration of this acid helps elucidate the conformational requirements for optimal interaction with bile acid transporters, providing insights that are valuable for the design of bile acid-based prodrugs and inhibitors. Researchers employ this compound in various applications, including studies on bile acid metabolism, receptor specificity (such as FXR), and enzymatic processing pathways. It serves as a key reference standard and starting material in the synthesis of more complex bile acid analogs. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-KRHHAYMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226284
Record name (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71883-64-2
Record name (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71883-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid, commonly referred to as lagocholic acid, is a bile acid characterized by three hydroxyl groups located at the 3, 7, and 12 positions of the steroid backbone. This compound plays significant roles in various biological processes, particularly in lipid metabolism and cholesterol regulation. This article explores the biological activity of lagocholic acid, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

  • IUPAC Name : (3α,5β,7α,12β)-3,7,12-trihydroxy-5β-cholan-24-oic acid
  • Molecular Formula : C24H40O5
  • CAS Number : 71883-64-2
  • Classification : Bile acid

Lagocholic acid is classified as a trihydroxy bile acid and is primarily found in human tissues and urine. It is known for its relatively low solubility in water and its neutral charge under physiological conditions .

Metabolism and Physiological Role

Lagocholic acid is a product of cholesterol metabolism and is involved in the synthesis of bile acids. Bile acids are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. They also play a crucial role in regulating cholesterol homeostasis by modulating the expression of key enzymes involved in cholesterol synthesis .

Table 1: Comparison of Bile Acids

Bile AcidHydroxyl GroupsRole in Metabolism
Cholic Acid3Facilitates fat absorption
Chenodeoxycholic Acid3Regulates cholesterol levels
Lagocholic Acid3Involved in lipid metabolism

Lagocholic acid acts as a signaling molecule that influences various metabolic pathways. It has been shown to interact with nuclear receptors such as FXR (Farnesoid X receptor), which regulates bile acid synthesis and glucose metabolism. The activation of FXR by lagocholic acid leads to increased expression of genes involved in bile acid transport and lipid metabolism .

Clinical Implications

Research indicates that lagocholic acid may have therapeutic potential in treating metabolic disorders related to bile acid synthesis defects. For instance, it has been used in clinical settings for managing conditions like cholestasis and other liver diseases associated with impaired bile flow .

Case Study: Cholestasis Treatment

A study involving pediatric patients with bile acid synthesis disorders demonstrated that lagocholic acid supplementation improved liver function markers and reduced symptoms of cholestasis. Patients exhibited significant improvements in serum bile acid levels after treatment with lagocholic acid, indicating its role in enhancing bile flow and reducing hepatic stress .

Safety Profile

While lagocholic acid is generally considered safe for use, its effects on long-term health outcomes require further investigation. Adverse effects have been minimal in clinical studies; however, monitoring for potential interactions with other medications is recommended due to its metabolic pathways involving liver enzymes .

Scientific Research Applications

Bile Acid Metabolism

Lagocholic acid is a part of the bile acid family, which are steroid acids primarily involved in the digestion and absorption of dietary fats. These compounds act as physiological detergents, facilitating fat emulsification and absorption in the intestine. The presence of hydroxyl groups at specific positions enhances their solubility and functionality as surfactants in bile .

Cholesterol Homeostasis

Research indicates that bile acids, including lagocholic acid, are crucial in regulating cholesterol levels within the body. They modulate bile flow and lipid secretion, thereby influencing cholesterol metabolism and homeostasis. Studies have shown that alterations in bile acid profiles can lead to dyslipidemia and other metabolic disorders .

Diagnostic Marker for Metabolic Disorders

Therapeutic Potential

Research on Hepatotoxicity

Case Study 1: Bile Acid Profiles in Cholestasis

A study examining bile acid profiles in patients with cholestasis found elevated levels of lagocholic acid compared to healthy controls. This increase was correlated with impaired liver function tests, suggesting its utility as a biomarker for liver health assessments .

Case Study 2: Effects on Glucose Metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholanic Acid)

  • Structural Difference : The 12α-hydroxyl group in cholic acid versus the 12β configuration in the target compound.
  • Biosynthesis: Cholic acid is a primary bile acid synthesized from cholesterol via hydroxylation at C7 and C12 (α-configuration), followed by side-chain oxidation .
  • Function : Cholic acid is a potent FXR agonist and facilitates lipid absorption. The 12β variant’s receptor affinity remains understudied but is hypothesized to differ due to steric hindrance at C12 .
  • Metabolism : Cholic acid is efficiently metabolized into secondary bile acids (e.g., deoxycholic acid) via gut microbiota. The 12β isomer’s metabolic fate is less clear but may involve altered hepatic or microbial processing .

Chenodeoxycholic Acid (3α,7α-Dihydroxy-5β-cholanic Acid)

  • Structural Difference : Lacks the 12-hydroxyl group entirely.
  • Role : A primary bile acid with higher hydrophobicity than cholic acid, enhancing its role in cholesterol solubilization. It is a partial FXR agonist and used therapeutically for gallstone dissolution .

Ursodeoxycholic Acid (3α,7β-Dihydroxy-5β-cholanic Acid)

  • Structural Difference : 7β-hydroxyl configuration instead of 7α.
  • Role: A therapeutic agent for cholestatic liver diseases due to its anti-apoptotic and anti-inflammatory effects. The 7β configuration reduces hydrophobicity and cytotoxicity compared to chenodeoxycholic acid .
  • Comparison : The 12β-hydroxyl group in the target compound introduces a distinct spatial arrangement that may influence interactions with bile acid transporters (e.g., ASBT) or nuclear receptors .

Table 1: Structural and Functional Comparison of Trihydroxy Cholanic Acids

Compound Hydroxyl Positions 5β/5α Key Function Receptor Affinity Metabolic Stability
3α,7α,12β-Trihydroxy-5β-cholanic acid 3α,7α,12β Synthetic analog; under investigation Unknown (hypothesized FXR/TGR5 modulation) Likely lower than cholic acid
Cholic acid 3α,7α,12α Primary bile acid; lipid digestion Potent FXR agonist High; converted to deoxycholic acid
TC100 3α,7α,11β FXR-selective agonist High FXR selectivity Enhanced stability via 6α-ethyl
Ursodeoxycholic acid 3α,7β Cholestasis therapy Weak FXR agonist Moderate; resistant to dehydroxylation

Key Observations:

  • Synthesis Challenges : The 12β isomer requires multi-step synthesis (e.g., Meerwein–Ponndorf–Verley reduction), contrasting with natural bile acids produced enzymatically .

Q & A

Q. What are the established synthetic routes for 3α,7α,12β-trihydroxy-5β-cholanic acid, and how do they address stereochemical challenges?

The synthesis of hydroxylated bile acids often involves selective protection and reduction of ketone intermediates. For example, 12β-hydroxyl derivatives can be synthesized by protecting the 3-keto group as a dimethyl ketal, followed by sodium borohydride reduction of the 12-oxo intermediate . This method avoids unwanted epimerization and ensures regioselectivity. Structural confirmation is typically achieved via NMR (e.g., 1^1H and 13^{13}C) and high-resolution mass spectrometry (HRMS) to verify hydroxyl group positions .

Q. How is 3α,7α,12β-trihydroxy-5β-cholanic acid distinguished from its 12α-isomer (cholic acid) in analytical workflows?

Differentiation relies on chromatographic separation (e.g., reverse-phase HPLC with C18 columns) combined with tandem mass spectrometry. The 12β configuration alters retention times and fragmentation patterns compared to cholic acid (12α). Nuclear Overhauser effect (NOE) NMR experiments can also distinguish spatial arrangements of hydroxyl groups .

Q. What is the metabolic role of 3α,7α,12β-trihydroxy-5β-cholanic acid in bile acid biosynthesis pathways?

While cholic acid (12α) is a primary bile acid, the 12β variant is a rare intermediate. Its formation may involve atypical cytochrome P450 (CYP) hydroxylation or bacterial biotransformation in the gut. In vitro assays using liver microsomes or recombinant CYP enzymes (e.g., CYP8B1) can elucidate its biosynthetic pathway .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic fates of 3α,7α,12β-trihydroxy-5β-cholanic acid?

Isotopic tracing (e.g., 3^3H or 13^{13}C labeling) in hepatocyte cultures or knockout mouse models can track its conversion to downstream metabolites. For instance, defective 24-hydroxylation—a step critical for cholic acid synthesis—may lead to accumulation, as seen in THCA (3α,7α,12α-trihydroxy-5β-cholestanoic acid) studies . Comparative metabolomics (LC-MS/MS) of wild-type vs. CYP-deficient models can identify blocked pathways .

Q. How does the 12β-hydroxyl configuration influence interactions with bile acid receptors (e.g., FXR, TGR5)?

Molecular docking simulations and surface plasmon resonance (SPR) assays reveal that 12β-hydroxyl sterols exhibit lower affinity for FXR compared to 12α analogs due to altered hydrogen bonding. Cell-based luciferase reporter assays (e.g., in HEK293 cells transfected with FXR) quantify transcriptional activity differences .

Q. What methodologies identify 3α,7α,12β-trihydroxy-5β-cholanic acid in complex biological matrices (e.g., serum, feces)?

Solid-phase extraction (SPE) coupled with UPLC-ESI-QTOF-MS enables sensitive detection. Quantitation requires stable isotope-labeled internal standards (e.g., d4_4-cholic acid) to correct for matrix effects. Multivariate statistical analysis (PCA or OPLS-DA) distinguishes it from other bile acids in metabolomic datasets .

Q. How do bacterial enzymes in the gut microbiota modify 3α,7α,12β-trihydroxy-5β-cholanic acid?

Anaerobic fecal incubations with 14^{14}C-labeled substrate and metagenomic sequencing identify bacterial strains (e.g., Clostridium spp.) capable of 7α-dehydroxylation or epimerization. LC-MS/MS monitors deconjugation or oxidation products, while gene knockout libraries pinpoint responsible enzymes .

Methodological Considerations

  • Synthesis : Prioritize regioselective protection (e.g., ketalization) to avoid side reactions .
  • Analysis : Use HRMS with exact mass matching (e.g., m/z 424.2838 for [M-H]^-) and MS/MS fragmentation libraries .
  • Metabolic Studies : Combine isotopic labeling with CRISPR-Cas9 models to dissect enzyme-specific roles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid
Reactant of Route 2
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

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